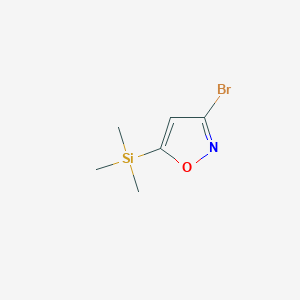

3-bromo-5-(trimethylsilyl)-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-bromo-5-(trimethylsilyl)-1,2-oxazole is a useful research compound. Its molecular formula is C6H10BrNOSi and its molecular weight is 220.1. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazole Derivatives and Therapeutic Potentials

Oxazoles, including compounds like 3-bromo-5-(trimethylsilyl)-1,2-oxazole, play a pivotal role in medicinal chemistry due to their presence in a variety of pharmacologically active agents. These agents exhibit a wide spectrum of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory activities. The oxazole scaffold, owing to its structural flexibility, allows for the development of therapeutic agents targeting specific molecular mechanisms involved in disease processes. This has led to the synthesis of a range of oxazole-containing molecules, some of which have advanced to preclinical and clinical evaluations (Kaur et al., 2018).

Synthesis and Biological Applications of Triazole Derivatives

Triazole derivatives, related to the oxazole family, are another class of heterocyclic compounds that have garnered attention for their diverse biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and application of triazole derivatives, as well as their biological features, have been extensively reviewed, showcasing their potential as a direction for future scientific research and development of new therapeutic agents (Ohloblina, 2022).

Applications in Material Science

Apart from their therapeutic potential, oxazole derivatives find applications in material science. For instance, polymers based on 1-trimethylsilyl-1-propyne, closely related to the compound , have been explored for liquid-liquid separation, highlighting the versatility of oxazole and related scaffolds in developing advanced materials for industrial applications. These materials, due to their chemical resistance and separation efficiency, hold promise for bioethanol and biobutanol recovery from fermentation broths, showcasing an intersection between chemical synthesis and environmental sustainability (Volkov et al., 2009).

Eco-Friendly Synthesis and Catalysis

The development of eco-friendly synthesis methods for triazole and oxazole derivatives represents an important advancement in green chemistry. Studies highlight the use of sustainable catalysts and reaction conditions that minimize environmental impact while enhancing the efficiency of the synthesis of these biologically active compounds. This approach aligns with the broader goals of sustainable development and environmental protection in the field of chemical synthesis (de Souza et al., 2019).

Mechanism of Action

Target of Action

3-Bromo-5-trimethylsilanyl-isoxazole, also known as 3-bromo-5-(trimethylsilyl)-1,2-oxazole, is a compound that belongs to the isoxazole class . The primary targets of isoxazole compounds are usually biological targets based on their chemical diversity . .

Mode of Action

Isoxazole compounds typically interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Isoxazole compounds are known to have significant biological interests . For instance, some 3,5-diaryl isoxazole scaffolds have been demonstrated as effective anticancer mediators .

Result of Action

Some isoxazole derivatives have been studied for their effects on leukemia hl-60 cells culture .

Properties

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMJJMZLBUOKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.